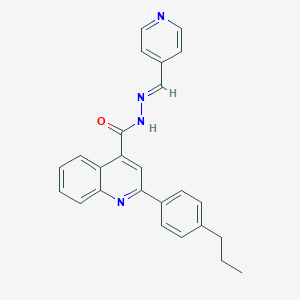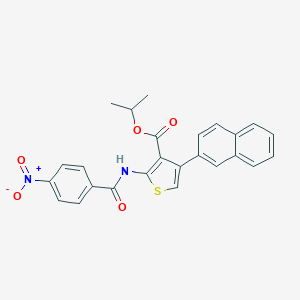![molecular formula C30H27F4N3O5 B454228 2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454228.png)
2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethoxyphenyl)-N-[[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Quinoline derivatives, similar to the compound , have been synthesized and explored for various applications. For instance, Phillips and Castle (1980) synthesized a range of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline, which show the compound's potential in creating versatile heterocyclic structures (Phillips & Castle, 1980).
Antimicrobial Activity
- Kumar and Kumar (2021) reported the synthesis of new quinoline derivatives, demonstrating their antimicrobial efficacy. This implies that similar compounds could be explored for their antimicrobial properties (Kumar & Kumar, 2021).
Use in Fluorescence Derivatization
- Yamaguchi et al. (1987) discussed 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a compound with structural similarities, as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, suggesting potential analytical applications for similar compounds (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Anti-inflammatory and Antirheumatic Applications
- Baba et al. (1998) synthesized metabolites of a quinoline derivative, which showed anti-inflammatory effects in an adjuvant arthritic rat model, indicating the potential use of similar compounds in developing disease-modifying antirheumatic drugs (Baba, Makino, Ohta, & Sohda, 1998).
Potential in Drug Repurposing and Anti-Cancer Research
- Manohar et al. (2018) investigated novel QuinolineAcetohydrazide derivatives for anti-inflammatory and anti-cancer efficacy, suggesting the potential of such compounds in drug repurposing and anti-cancer research (Manohar et al., 2018).
Eigenschaften
Produktname |
2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C30H27F4N3O5 |
Molekulargewicht |
585.5g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-N-[(E)-[4-methoxy-3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C30H27F4N3O5/c1-39-20-9-10-22(27(13-20)41-3)25-14-23(21-6-4-5-7-24(21)36-25)28(38)37-35-15-18-8-11-26(40-2)19(12-18)16-42-17-30(33,34)29(31)32/h4-15,29H,16-17H2,1-3H3,(H,37,38)/b35-15+ |
InChI-Schlüssel |
WSVVVAIRIWTYGE-PTEHHBOZSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)OC)COCC(C(F)F)(F)F)OC |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COCC(C(F)F)(F)F)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)OC)COCC(C(F)F)(F)F)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dichlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454145.png)
![2-(4-isopropylphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454147.png)


![2-(3,4-dimethylphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454152.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454156.png)
![10-acetyl-3-(4-chlorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454157.png)

![2-(3-butoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454160.png)
![2-(2-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454161.png)
![2-(3,4-dichlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454163.png)
![2-(2-methoxyphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454166.png)

![2-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454169.png)